![molecular formula C20H17N5OS B2866795 (E)-2-甲基-3-苯基-N-((6-(噻吩-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)丙烯酰胺 CAS No. 2035019-26-0](/img/structure/B2866795.png)

(E)-2-甲基-3-苯基-N-((6-(噻吩-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

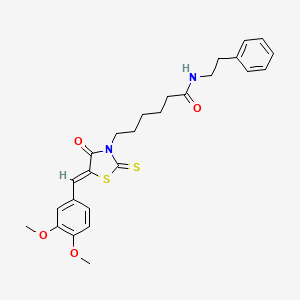

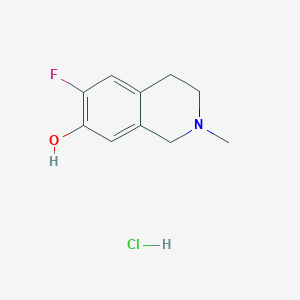

The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thiophene ring, a triazole ring, and a pyridazine ring. These components are common in many pharmaceuticals and could potentially exhibit a variety of biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via reactions involving aromatic nucleophilic substitution, condensation reactions, or cycloaddition with dipolarophiles .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the triazole ring could potentially participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings could potentially make the compound relatively nonpolar and insoluble in water .科学研究应用

Antimicrobial Activity

Triazolo[4,3-b]pyridazine derivatives have been studied for their potential as antimicrobial agents . The presence of the thiophen-2-yl group can contribute to the compound’s ability to act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further research in developing new antibacterial drugs that could be effective against resistant strains.

Anticancer Properties

The structural features of triazolo[4,3-b]pyridazine derivatives, including the compound , have been associated with antitumor activities . Research has indicated that such compounds can be evaluated against different cancer cell lines, providing a pathway for the development of new oncological treatments.

Material Science Applications

Compounds with a triazolo[4,3-b]pyridazine core are also of interest in material science due to their potential applications in the development of new materials . Their unique chemical structure could be utilized in creating compounds with specific properties, such as conductivity or luminescence, which are valuable in electronic and photonic devices.

Antiviral Activity

Heterocyclic compounds like the one discussed are gaining importance due to their broad spectrum of physiological activities, including antiviral properties . This makes them valuable in the search for new treatments against various viral infections, an area of significant interest given the global impact of viral diseases.

Enzyme Inhibition

The triazolo[4,3-b]pyridazine moiety is known to interact with various enzymes, acting as inhibitors . This interaction is crucial in the design of drugs that can modulate enzyme activity, which is a common approach in treating diseases like diabetes and hypertension.

Antioxidant Effects

Compounds containing thiophene and triazole rings have shown antioxidant properties, which are important in protecting cells against oxidative stress . This biological activity is beneficial in the development of drugs aimed at treating conditions caused by oxidative damage, such as neurodegenerative diseases.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(E)-2-methyl-3-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-14(12-15-6-3-2-4-7-15)20(26)21-13-19-23-22-18-10-9-16(24-25(18)19)17-8-5-11-27-17/h2-12H,13H2,1H3,(H,21,26)/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACQMTDWNLOPPR-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)

![[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2866718.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2866721.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2866722.png)

![(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2866723.png)

![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)

![N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2866730.png)

![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/no-structure.png)